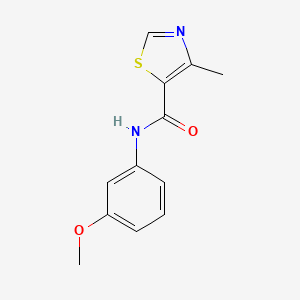
N,N-dimethyl-4-(methylsulfanylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(methylsulfanylmethyl)benzamide, also known as DMMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. DMMSB is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-(methylsulfanylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. N,N-dimethyl-4-(methylsulfanylmethyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
N,N-dimethyl-4-(methylsulfanylmethyl)benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of the production of inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of certain signaling pathways that are involved in cancer progression. In addition, N,N-dimethyl-4-(methylsulfanylmethyl)benzamide has been shown to have fungicidal and insecticidal properties, making it a potential alternative to traditional pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-dimethyl-4-(methylsulfanylmethyl)benzamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, N,N-dimethyl-4-(methylsulfanylmethyl)benzamide is also relatively unstable and can degrade over time, which can limit its usefulness in certain experiments.
Orientations Futures
There are many potential future directions for research involving N,N-dimethyl-4-(methylsulfanylmethyl)benzamide. One area of interest is the development of new drugs based on N,N-dimethyl-4-(methylsulfanylmethyl)benzamide that can be used to treat inflammatory diseases and cancer. Another area of interest is the use of N,N-dimethyl-4-(methylsulfanylmethyl)benzamide as a potential alternative to traditional pesticides in agriculture. Additionally, further research is needed to fully understand the mechanism of action of N,N-dimethyl-4-(methylsulfanylmethyl)benzamide and its potential applications in environmental science.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-4-(methylsulfanylmethyl)benzamide can be achieved through a multi-step process involving the reaction of 4-(methylsulfanylmethyl)benzaldehyde with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization to obtain N,N-dimethyl-4-(methylsulfanylmethyl)benzamide in high yield and purity.
Applications De Recherche Scientifique
N,N-dimethyl-4-(methylsulfanylmethyl)benzamide has been extensively studied for its potential applications in various scientific fields. In medicine, N,N-dimethyl-4-(methylsulfanylmethyl)benzamide has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, N,N-dimethyl-4-(methylsulfanylmethyl)benzamide has been demonstrated to have fungicidal and insecticidal properties, making it a potential alternative to traditional pesticides. In environmental science, N,N-dimethyl-4-(methylsulfanylmethyl)benzamide has been investigated for its ability to remove heavy metal ions from contaminated water.
Propriétés
IUPAC Name |
N,N-dimethyl-4-(methylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-12(2)11(13)10-6-4-9(5-7-10)8-14-3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWQWMVKSRZUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(methylsulfanylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)
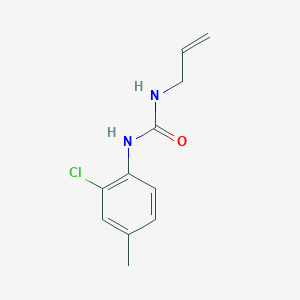
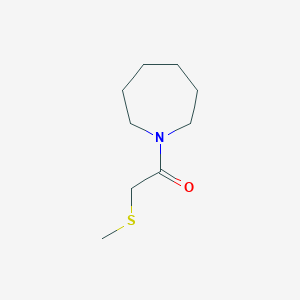
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)

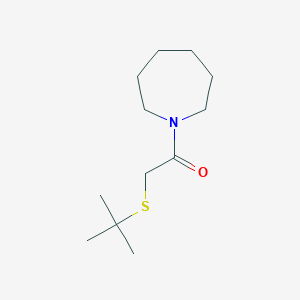
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)
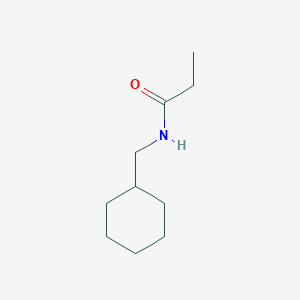

![1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7512428.png)

